N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318174
InChI: InChI=1S/C25H27N3O4/c1-16(2)14-27-15-20(18-7-4-5-8-19(18)25(27)31)24(30)26-21-13-17(32-3)10-11-22(21)28-12-6-9-23(28)29/h4-5,7-8,10-11,13,15-16H,6,9,12,14H2,1-3H3,(H,26,30)
SMILES:
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16318174

Molecular Formula: C25H27N3O4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C25H27N3O4
Molecular Weight 433.5 g/mol
IUPAC Name N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C25H27N3O4/c1-16(2)14-27-15-20(18-7-4-5-8-19(18)25(27)31)24(30)26-21-13-17(32-3)10-11-22(21)28-12-6-9-23(28)29/h4-5,7-8,10-11,13,15-16H,6,9,12,14H2,1-3H3,(H,26,30)
Standard InChI Key RILFASLYFSWKST-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O

Introduction

Potential Applications in Medicinal Chemistry

Compounds with similar structures to N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide are often explored for their potential in treating diseases such as cancer and inflammatory conditions. The unique combination of functional groups in these compounds can lead to improved therapeutic efficacy by modulating biological pathways related to cell proliferation and inflammation.

Application AreaPotential Use
Cancer TreatmentInhibition of specific enzymes involved in cancer pathways
Inflammatory ConditionsModulation of inflammatory responses through enzyme inhibition

Synthesis and Chemical Reactivity

The synthesis of complex organic compounds typically involves multi-step organic reactions. These reactions can include various transformations that allow for the introduction of specific functional groups, enhancing the compound's biological activity. The chemical reactivity of such compounds can be explored through reactions that modify their structure, potentially leading to analogs with improved efficacy or selectivity.

Reaction TypePurpose
Functional Group ModificationEnhance biological activity or selectivity
Multi-step SynthesisIntroduce specific substituents for improved efficacy

Biological Activity and Interaction Studies

Interaction studies involving compounds with similar structures focus on their binding affinity and selectivity towards biological targets. Techniques such as molecular docking and in vitro assays are essential for understanding the mechanism of action and optimizing these compounds for therapeutic use.

Study TechniquePurpose
Molecular DockingEvaluate binding affinity and selectivity
In Vitro AssaysAssess biological activity and efficacy

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